molecular formula C26H29N7O2S B11035408 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea

Cat. No.: B11035408
M. Wt: 503.6 g/mol
InChI Key: PJBCENRCEMEZRX-UHFFFAOYSA-N
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Description

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining pyrimidine, indole, and thiourea moieties, which contribute to its diverse chemical properties and biological activities.

Properties

Molecular Formula

C26H29N7O2S

Molecular Weight

503.6 g/mol

IUPAC Name

1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C26H29N7O2S/c1-16-13-17(2)30-25(29-16)32-24(33-26(36)31-19-5-7-20(34-3)8-6-19)27-12-11-18-15-28-23-10-9-21(35-4)14-22(18)23/h5-10,13-15,28H,11-12H2,1-4H3,(H3,27,29,30,31,32,33,36)

InChI Key

PJBCENRCEMEZRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=S)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of 4,6-dimethyl-2-aminopyrimidine with appropriate aldehydes or ketones under acidic or basic conditions.

    Indole Derivative Synthesis: The indole ring is often synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling Reactions: The pyrimidine and indole derivatives are then coupled using a suitable linker, such as an ethylamine derivative, under controlled conditions.

    Thiourea Formation: The final step involves the reaction of the coupled product with thiourea in the presence of a catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or indole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.

    Substitution: Halogenated reagents, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential anticancer , anti-inflammatory , and antimicrobial activities:

  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through interactions with specific biological macromolecules, such as enzymes and receptors involved in tumor progression.
  • Anti-inflammatory Properties : The presence of the indole moiety suggests potential anti-inflammatory effects, which could be attributed to its ability to modulate cytokine production or inhibit inflammatory pathways.
  • Antimicrobial Effects : The compound may exhibit activity against various pathogens due to its unique structural features, making it a candidate for developing new antimicrobial agents.

Chemical Biology

In chemical biology, this compound can serve as a tool for studying biological interactions and mechanisms. Its ability to bind to receptors or enzymes allows researchers to explore its effects on signaling pathways and cellular functions.

Material Science

The unique properties of this compound can be harnessed in material science for developing new materials with specific functionalities. Its structural characteristics may enable applications in creating sensors or catalysts.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea:

  • Anticancer Studies : In vitro studies demonstrated that derivatives with similar structural motifs inhibited the growth of various cancer cell lines, suggesting potential for further development as anticancer agents.
  • Anti-inflammatory Research : Molecular docking studies indicated that related compounds could serve as inhibitors for enzymes like lipoxygenase, which are involved in inflammatory responses.
  • Antimicrobial Evaluation : Compounds featuring pyrimidine and indole structures were tested against bacterial strains, showing varying degrees of antimicrobial activity depending on their substituent groups.

Mechanism of Action

The mechanism of action of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-aminopyrimidine: Shares the pyrimidine core but lacks the indole and thiourea moieties.

    5-Methoxy-1H-indole-3-ylamine: Contains the indole structure but does not have the pyrimidine or thiourea components.

    Thiourea Derivatives: Various thiourea compounds with different substituents on the nitrogen atoms.

Uniqueness

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea is unique due to its combination of pyrimidine, indole, and thiourea moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets and diverse reactivity in chemical synthesis.

Biological Activity

The compound 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea is a novel thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiourea derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The structural formula of the compound is as follows:

C19H24N6O3S\text{C}_{19}\text{H}_{24}\text{N}_{6}\text{O}_{3}\text{S}

This complex structure incorporates multiple functional groups that may contribute to its biological activities.

Biological Activity Overview

Thiourea derivatives, including the studied compound, exhibit a wide range of biological activities, which can be categorized into several key areas:

  • Anticancer Activity
    • A study indicated that thiourea derivatives can target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways. The compound demonstrated promising cytotoxicity against various cancer cell lines with IC50 values ranging from 3 to 14 µM .
    • In vivo studies using xenograft models have shown significant tumor size reduction when treated with similar thiourea compounds, indicating potential for therapeutic applications in oncology .
  • Antibacterial Properties
    • Thiourea derivatives have been reported to possess antibacterial activity against a range of pathogenic bacteria. The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition .
    • The structure-activity relationship (SAR) studies suggest that modifications in the thiourea structure can enhance antibacterial efficacy.
  • Anti-inflammatory Effects
    • Several thiourea derivatives have demonstrated anti-inflammatory properties in vitro. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial for treating inflammatory diseases .
  • Antioxidant Activity
    • The antioxidant potential of thiourea derivatives has been established through various assays, indicating that the compound may help mitigate oxidative stress by scavenging free radicals .

Table 1: Biological Activity Summary of Thiourea Derivatives

Activity TypeIC50 Range (µM)References
Anticancer3 - 14
AntibacterialVariable
Anti-inflammatoryNot specified
Antioxidant45 - 52

Case Studies

  • Anticancer Efficacy
    • A case study involving a similar thiourea derivative showed significant cytotoxicity against human leukemia cell lines with an IC50 value as low as 1.50 µM. This highlights the potential of thiourea compounds in targeting resistant cancer types .
  • Antimicrobial Testing
    • In vitro testing against a panel of microorganisms revealed that the compound exhibited substantial antimicrobial activity, particularly against Candida albicans and various bacterial strains. These findings support its use as a potential antimicrobial agent .

Mechanistic Insights

Research into the mechanism of action for thiourea compounds suggests that they may disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, their ability to inhibit specific enzymes involved in inflammation further underscores their therapeutic potential .

Q & A

Q. What synthetic routes are established for this compound, and what parameters critically influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step condensation reactions. Key steps include:

  • Step 1: Condensation of 4,6-dimethylpyrimidin-2-amine with a carbonyl precursor under reflux in ethanol/acetic acid .
  • Step 2: Reaction with 2-(5-methoxy-1H-indol-3-yl)ethylamine, requiring precise stoichiometry to avoid side products.
  • Step 3: Thiourea formation via reaction with 4-methoxyphenyl isothiocyanate. Critical Parameters:
  • Temperature control (±2°C) to prevent decomposition.
  • Solvent polarity (e.g., ethanol vs. DMF) influences reaction kinetics.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Validation: Monitor intermediates by TLC and confirm final product purity via HPLC (>95%) .

Q. Which analytical techniques are essential for structural characterization of this compound?

Methodological Answer: A combination of techniques is required:

  • 1H/13C NMR: Assign protons and carbons to confirm substituent positions (e.g., indole NH at δ 10–12 ppm, thiourea C=S at ~180 ppm) .
  • IR Spectroscopy: Identify functional groups (N-H stretch ~3300 cm⁻¹, C=S ~1250 cm⁻¹).
  • Mass Spectrometry (HRMS): Confirm molecular ion peak matching the theoretical mass.
  • X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks (if crystals are obtainable) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) or heat samples at 25–80°C for 24–72 hours, monitoring degradation via HPLC .
  • Photostability: Expose to UV-Vis light (300–800 nm) and analyze photodegradation products using LC-MS.
  • pH Stability: Incubate in buffers (pH 1–12) and quantify intact compound via UV spectrophotometry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC50 calculations.
  • Enzyme Inhibition: Test against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to target proteins (e.g., DNA gyrase for antimicrobial activity). Focus on binding affinity (ΔG) and key residues (e.g., hydrogen bonds with pyrimidine/indole groups) .
  • Molecular Dynamics (MD): Simulate ligand-protein complexes in GROMACS for 100 ns to assess stability of interactions. Validate with experimental IC50 data .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Replication Studies: Standardize assay conditions (cell lines, serum concentration, incubation time) .
  • Orthogonal Assays: Confirm antimicrobial activity with both MIC and time-kill assays.
  • Meta-Analysis: Pool data from independent studies to identify trends (e.g., logP vs. activity correlations) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Q. What experimental designs mitigate challenges in synthesizing stereoisomers?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak columns to separate enantiomers.
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) during key condensation steps to control stereochemistry .
  • Circular Dichroism (CD): Confirm enantiopurity by comparing experimental and simulated CD spectra .

Q. How can degradation pathways be elucidated to improve formulation stability?

Methodological Answer:

  • Forced Degradation: Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
  • LC-MS/MS Analysis: Identify degradation products (e.g., hydrolysis of thiourea to urea) and propose pathways .
  • Stabilizers: Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to protect labile groups .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms?

Methodological Answer:

  • Variable-Temperature NMR: Monitor tautomeric equilibria (e.g., thiourea ↔ thione) by collecting spectra at 25–60°C .
  • Solid-State NMR: Compare solution and solid-state structures to identify dominant tautomers.
  • X-ray Photoelectron Spectroscopy (XPS): Analyze sulfur environments (C=S vs. C-SH) .

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